molecular formula C11H13ClO4 B8368026 Methyl 3-chloro-4-hydroxy-5-isopropoxybenzoate

Methyl 3-chloro-4-hydroxy-5-isopropoxybenzoate

Cat. No. B8368026
M. Wt: 244.67 g/mol
InChI Key: NDAGZUHCIOWOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09447028B2

Procedure details

Methyl 4-(benzyloxy)-3-chloro-5-isopropoxybenzoate (2) (3.00 g, 8.96 mmol) was dissolved in a mixture of MeOH (100 mL), DCM (10 mL) and AcOH (0.1 mL) and the solution was passed through a Thales ‘H-cube’ cartridge (10% Pd/C) at a flow rate of 1 mL/min at 25° C. under H2 (full H2 mode). The solvents were removed in vacuo to afford methyl 3-chloro-4-hydroxy-5-isopropoxybenzoate (3) (2.03 g, 89%): m/z 245 [M+H]+ (ES+), 243 [M−H](ES−).
Name
Methyl 4-(benzyloxy)-3-chloro-5-isopropoxybenzoate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:18]([O:19][CH:20]([CH3:22])[CH3:21])=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=1[Cl:23])C1C=CC=CC=1>CO.C(Cl)Cl.CC(O)=O.[Pd]>[Cl:23][C:10]1[CH:11]=[C:12]([CH:17]=[C:18]([O:19][CH:20]([CH3:22])[CH3:21])[C:9]=1[OH:8])[C:13]([O:15][CH3:16])=[O:14]

Inputs

Step One
Name
Methyl 4-(benzyloxy)-3-chloro-5-isopropoxybenzoate
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C(=O)OC)C=C1OC(C)C)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.1 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C.
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)OC)C=C(C1O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.